

Azaline B: Application Notes and Protocols for Reproductive Endocrinology Research

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Compound of Interest		
Compound Name:	Azaline B	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist. Its chemical structure is [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH.[1] By competitively blocking the GnRH receptor in the anterior pituitary, Azaline B inhibits the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins leads to a subsequent reduction in gonadal steroid production, making Azaline B a valuable tool for research in reproductive endocrinology, contraception, and the treatment of hormone-dependent disorders.[1][3] These application notes provide a summary of key in vitro and in vivo data and detailed protocols for the use of Azaline B in a research setting.

Data Presentation

In Vitro Potency of Azaline B

Assay	Agonist Used	Cell Type	EC50 of Azaline B (nM)	Reference
Inhibition of LH Release	Histrelin (0.1 nM)	Cultured Rat Pituitary Cells	~0.6	[1]
Inhibition of FSH Release	Histrelin (0.1 nM)	Cultured Rat Pituitary Cells	~0.6	[1]



Compound	IC50 (nM)	Reference
Azaline B	1.36	[4]
Azaline B Analog 8	1.85	[4]
Azaline B Analog 9	1.78	[4]

In Vivo Efficacy of Azaline B

Antiovulatory Activity in Rats:

Compound	Administration	Potency	Reference
Azaline B	Subcutaneous	Most Potent	[1]
[Nal-Glu]-GnRH	Subcutaneous	Intermediate Potency	[1]
[Nal-Lys]-GnRH ("antide")	Subcutaneous	Least Potent	[1]

Suppression of LH in Koalas (Single Subcutaneous Injection):

Dose of Azaline B	Number of Animals (n)	Duration of LH Suppression	Reference
0 mg (Control)	4	No suppression	
1 mg	6	24 hours	
3.3 mg	8	3 hours (significant in all), up to 3 days in 50%	
10 mg	4	7 days	

Suppression of LH in Koalas (Daily 1 mg Subcutaneous Injections for 10 Days):



Treatment	Number of Animals (n)	Outcome	Reference
Azaline B	6	Consecutive LH suppression over 10 days; recovery not observed 4 days post- treatment	

Effect on the Estrous Cycle in Koalas (Daily 1 mg Subcutaneous Injections for 10 Days):

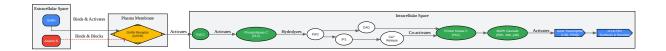
| Treatment | Number of Animals (n) | Effect on Basal LH and 17β -estradiol | Delay in Return to Estrus | Reference | | --- | --- | --- | --- | Azaline B | Not specified | No suppression | 24.2 days (range 9-39 days) |[5] |

Effects in Golden Hamsters:

Treatment	Effect on Serum Hormones	Effect on Follicular Development	Reference
Azaline B	Significant decline in Progesterone and Estradiol; FSH and LH undetectable	Cessation of antral follicle formation	[6]
Azaline B + FSH	Significant increase in serum Estradiol	Reversal of follicular arrest; increased formation of primary and preantral follicles	[6]
Azaline B + LH	Upregulation of serum Progesterone	Increased Cyp11a1 mRNA	[6]

Signaling Pathways and Experimental Workflows GnRH Receptor Signaling Pathway



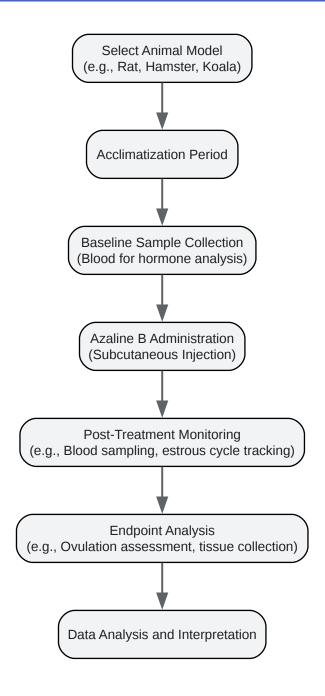


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Caption: GnRH receptor signaling pathway and the inhibitory action of Azaline B.

General Experimental Workflow for In Vivo Studies





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